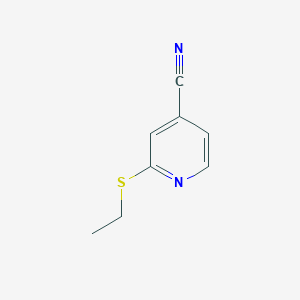

4-Pyridinecarbonitrile, 2-(ethylthio)-

Description

Historical Context and Synthetic Utility of Pyridine (B92270) Derivatives

The story of pyridine begins in the 19th century with its initial isolation from coal tar. solubilityofthings.com This discovery marked a significant milestone, opening the door to the vast and complex world of heterocyclic aromatic compounds. Structurally analogous to benzene (B151609) with a nitrogen atom replacing one carbon-hydrogen unit, pyridine exhibits unique electronic properties that have made it a cornerstone of organic synthesis. solubilityofthings.com

Historically, the development of synthetic methods to access pyridine derivatives, such as the Hantzsch pyridine synthesis, has been crucial for the advancement of organic chemistry. These methodologies have enabled the creation of a diverse range of substituted pyridines, which are integral components in pharmaceuticals, agrochemicals, and materials science. The pyridine scaffold is a common motif in many FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov The synthetic utility of pyridine derivatives is vast, serving as key intermediates and building blocks for more complex molecular architectures.

Significance of Nitrile and Thioether Functionalities in Heterocyclic Systems

The incorporation of specific functional groups onto a heterocyclic core can dramatically influence its chemical reactivity and biological properties. The nitrile group (-C≡N) is a particularly valuable functionality in organic synthesis. Its strong electron-withdrawing nature and linear geometry impart unique reactivity to the parent molecule. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, making it a versatile synthetic handle. In heterocyclic systems, the presence of a nitrile group can influence the electron density of the ring and provide a site for further chemical modification. rsc.org

Overview of Advanced Research in Substituted Pyridinecarbonitriles with Alkylthio Moieties

Recent research in the field of heterocyclic chemistry has shown a growing interest in the synthesis and application of pyridinecarbonitriles bearing alkylthio substituents. These compounds combine the useful properties of the pyridine ring, the nitrile group, and the thioether linkage, making them attractive targets for synthetic chemists.

One of the primary areas of investigation is the development of efficient synthetic routes to access these molecules. A common and effective method involves the nucleophilic aromatic substitution of a halogenated pyridinecarbonitrile with an appropriate thiol. For instance, 2-chloro-4-cyanopyridine (B57802) can be reacted with an alkylthiol in the presence of a base to yield the corresponding 2-(alkylthio)-4-pyridinecarbonitrile.

Furthermore, research is being conducted to explore the reactivity of these compounds. The nitrile group can be hydrolyzed to a carboxylic acid, providing a pathway to a different class of substituted pyridines. The thioether group can also be a site for further chemical manipulation. While specific research on the biological activities of 4-Pyridinecarbonitrile, 2-(ethylthio)- is not extensively documented in publicly available literature, the broader class of 2-(alkylthio)pyridine derivatives has been investigated for various potential applications, including in medicinal chemistry and materials science. The unique combination of functional groups in these molecules suggests that they could serve as valuable scaffolds for the development of new chemical entities with tailored properties.

Chemical and Physical Properties of 4-Pyridinecarbonitrile, 2-(ethylthio)-

| Property | Estimated Value / Description |

| Molecular Formula | C8H8N2S |

| Molecular Weight | 164.23 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Boiling Point | Estimated to be elevated due to the polar nitrile group and aromatic ring |

| Melting Point | Expected to be a crystalline solid with a defined melting point |

Spectroscopic Data of Related Compounds

To provide an insight into the expected spectroscopic characteristics of 4-Pyridinecarbonitrile, 2-(ethylthio)-, data for closely related compounds are presented below.

2-(Ethylthio)pyridine

1H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet) and the protons on the pyridine ring.

13C NMR: The carbon NMR spectrum would display distinct signals for the ethyl carbons and the carbons of the pyridine ring.

Mass Spectrometry: The mass spectrum of 2-(ethylthio)pyridine shows a molecular ion peak (M+) at m/z 139. solubilityofthings.com

Infrared Spectroscopy: The IR spectrum would exhibit characteristic bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the pyridine ring.

4-Pyridinecarbonitrile

1H NMR: The proton NMR spectrum of 4-cyanopyridine (B195900) shows characteristic signals for the aromatic protons in the pyridine ring. chemicalbook.com

13C NMR: The carbon NMR spectrum displays signals for the carbons of the pyridine ring and the nitrile carbon. spectrabase.com

Mass Spectrometry: The mass spectrum of 4-cyanopyridine exhibits a molecular ion peak at m/z 104. nist.gov

Infrared Spectroscopy: The IR spectrum of 4-cyanopyridine shows a strong, sharp absorption band for the nitrile group (C≡N) stretching vibration, typically around 2230 cm-1, in addition to bands associated with the pyridine ring. nist.gov

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXCRLIMMDUTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442988 | |

| Record name | 4-Pyridinecarbonitrile, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180790-91-4 | |

| Record name | 2-(Ethylthio)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180790-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarbonitrile, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyridinecarbonitrile, 2 Ethylthio and Analogous Structures

Strategic Retrosynthetic Analysis for 4-Pyridinecarbonitrile, 2-(ethylthio)-

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com For 4-Pyridinecarbonitrile, 2-(ethylthio)-, several logical disconnections can be proposed, which in turn suggest distinct forward-synthetic strategies.

The most prominent disconnections involve the carbon-heteroatom and carbon-carbon bonds associated with the functional groups:

C(2)-S Bond Disconnection: Cleavage of the bond between the pyridine (B92270) ring at the C-2 position and the sulfur atom is a primary retrosynthetic step. This approach suggests a nucleophilic aromatic substitution (SNAr) reaction in the forward synthesis. The synthons generated are a 2-pyridyl cation (or equivalent) and an ethylthiolate anion. The corresponding synthetic equivalents would be a pyridine ring activated with a leaving group (e.g., a halogen) at the C-2 position and an ethylthiol nucleophile, such as ethanethiol (B150549) or its conjugate base.

C(4)-CN Bond Disconnection: An alternative disconnection involves the bond between the pyridine C-4 position and the nitrile carbon. This leads to a 2-(ethylthio)pyridine synthon and a cyanide synthon. This strategy points towards a cyanation reaction on a pre-functionalized pyridine ring in the forward direction.

Pyridine Ring Disconnections: A more fundamental approach involves breaking the pyridine ring itself. This opens pathways for de novo synthesis from acyclic precursors. Common strategies for pyridine ring construction include multicomponent condensation reactions and cycloadditions. heighpubs.org For instance, a [3+3] disconnection could break the ring into two three-carbon fragments, while a [4+2] disconnection suggests a cycloaddition pathway, such as a Diels-Alder reaction. heighpubs.orgacsgcipr.org These routes require the careful selection of acyclic starting materials that already contain the necessary ethylthio and nitrile functionalities or their precursors.

These primary retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Direct Functionalization Approaches to the Pyridine Core

This strategy involves the sequential introduction of the ethylthio and nitrile groups onto a pre-existing pyridine ring. The order of these functionalization steps is critical and depends on the directing effects of the substituents and the reaction conditions.

The introduction of the ethylthio group at the C-2 position of a pyridine ring is commonly achieved via nucleophilic aromatic substitution (SNAr). chemrxiv.org In this reaction, a pyridine derivative with a suitable leaving group at the C-2 position, such as a halogen (F, Cl, Br), is treated with a sulfur nucleophile like ethanethiol or sodium ethanethiolate. researchgate.net

The reactivity of the pyridine ring towards SNAr is significantly enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate. nih.gov Therefore, performing this substitution on a 4-cyanopyridine (B195900) precursor (e.g., 2-chloro-4-cyanopyridine) would be highly effective, as the C-4 nitrile group strongly activates the ring for nucleophilic attack at the C-2 and C-6 positions. SNAr reactions on halopyridines often require elevated temperatures and polar aprotic solvents, though recent advancements have enabled some transformations at room temperature. chemrxiv.orgchemrxiv.org

The general order of leaving group ability in SNAr reactions on activated heteroaromatics is F > Cl ≈ Br > I. researchgate.net This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. researchgate.net

| Pyridine Precursor | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | Ethanethiol, NaH | DMF, 80 °C | 2-(Ethylthio)pyridine | Good | chemrxiv.org |

| 2-Fluoropyridine | Thiophenol, K₂CO₃ | DMF, 100 °C | 2-(Phenylthio)pyridine | High | researchgate.net |

| 2-Chloro-4-nitropyridine | Sodium ethanethiolate | Ethanol (B145695), rt | 2-(Ethylthio)-4-nitropyridine | Excellent | nih.gov |

| 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | Various thiols | DCM, rt | 2-Thiopyridinium salts | Moderate to High | chemrxiv.orgresearchgate.net |

The introduction of a nitrile group at the C-4 position of a pyridine ring can be accomplished through several methods, typically starting from a 2-(ethylthio)pyridine intermediate.

One established method is the cyanation of pyridine-N-oxides. The N-oxide group activates the C-2 and C-4 positions towards nucleophilic attack. researchgate.net Treatment of 2-(ethylthio)pyridine-N-oxide with a cyanide source like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN) in the presence of an activating agent (e.g., dimethyl sulfate (B86663) or benzoyl chloride) would yield the 4-cyano derivative. The final step involves deoxygenation of the N-oxide.

Another approach involves the direct C-H cyanation of pyridines, which has emerged as a powerful modern technique. nankai.edu.cn These methods often employ transition-metal catalysis or photoredox conditions to functionalize the C-H bond directly, avoiding the need for pre-functionalization with a leaving group. Regioselectivity can be a challenge, but specific directing groups or reaction conditions can favor C-4 functionalization. nih.gov For instance, some methods achieve regioselective cyanation through the formation of pyridinium (B92312) salts, which can direct the incoming nucleophile. thieme-connect.de

| Substrate | Cyanating Agent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Pyridine-N-oxide | KCN, Dimethyl sulfate | Aqueous solution | Classic Reissert-Henze reaction; yields 2-cyanopyridine | |

| Substituted Pyridine-N-oxides | Zn(CN)₂, PhCOCl | CH₃CN, 120 °C | Provides α-cyanation | researchgate.net |

| Pyridines | N₂O₅, then KCN | Organic solvent | One-pot synthesis via N-nitropyridinium intermediate | thieme-connect.de |

| Amino Acids | 4-Cyanopyridine | Paired electrolysis | Demonstrates 4-cyanopyridine as a nitrile source | kaust.edu.saresearchgate.net |

De Novo Pyridine Ring Synthesis

De novo strategies construct the functionalized pyridine ring from acyclic precursors, offering high flexibility in introducing desired substitution patterns. researchgate.netchemrxiv.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. bohrium.comtaylorfrancis.com Classic pyridine syntheses like the Hantzsch and Bohlmann-Rahtz reactions are foundational examples. acsgcipr.org

To synthesize 4-Pyridinecarbonitrile, 2-(ethylthio)-, an MCR could be designed using a precursor that already contains the ethylthio group. For example, a modified Guareschi-Thorpe reaction could involve the condensation of an ethylthio-containing active methylene (B1212753) compound (e.g., ethyl 3-(ethylthio)-3-iminopropanoate), cyanoacetamide, and an aldehyde. Such one-pot procedures are valued for their atom economy and operational simplicity. bohrium.comacsgcipr.org The synthesis of 2-thio-substituted pyrimidines and related heterocycles often employs similar condensation logic, reacting α,β-unsaturated systems with thio-containing building blocks. nih.gov

| Reaction Name | Components | Primary Product | Key Features | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Dihydropyridine (requires oxidation) | One of the first described MCRs | taylorfrancis.comacsgcipr.org |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, β-ketoester, Ammonia | 2-Pyridone | Forms substituted 2-pyridones | acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Substituted Pyridine | Direct formation of the aromatic ring | acsgcipr.orgnih.gov |

| Kröhnke Synthesis | Pyridinium salt, α,β-unsaturated ketone, Ammonium acetate | Polysubstituted Pyridine | Versatile method for 2,4,6-trisubstituted pyridines | acsgcipr.org |

Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, provide a powerful method for constructing the six-membered pyridine ring with controlled regiochemistry. acsgcipr.org These reactions can involve either an azadiene reacting with a dienophile or a diene reacting with a nitrogen-containing dienophile. nih.gov

Inverse electron-demand Diels-Alder reactions are particularly useful for pyridine synthesis. acsgcipr.org In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, typically extruding a stable molecule like N₂, to form the aromatic pyridine ring. To incorporate the required substituents for the target molecule, one could envision a reaction between a nitrile-substituted triazine and an ethylthio-containing enamine or vinyl thioether as the dienophile.

Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and a nitrile source also represent a direct route to substituted pyridines. youtube.com This methodology could potentially assemble the target molecule from two alkyne fragments and a nitrile, where one of the precursors is functionalized with the ethylthio group. The main challenges for cycloaddition routes are often the synthesis of the required functionalized precursors and controlling the regioselectivity of the addition. acsgcipr.orgyoutube.com

Derivatization of Pre-existing Pyridine Scaffolds

The synthesis of 4-Pyridinecarbonitrile, 2-(ethylthio)- can be efficiently accomplished by modifying an existing pyridine ring that already contains some of the required functional groups. This approach leverages well-established reactions to introduce the remaining substituents.

Introduction of the Ethylthio Moiety through Thiolation and Subsequent Alkylation

A primary strategy for introducing the 2-(ethylthio) group onto a 4-pyridinecarbonitrile scaffold involves a nucleophilic aromatic substitution (SNAr) reaction. This method typically starts with a pyridine ring activated by an electron-withdrawing group (the nitrile at position 4) and bearing a suitable leaving group at the 2-position, most commonly a halogen like chlorine.

The precursor, 2-chloro-4-pyridinecarbonitrile, serves as an excellent substrate for this transformation. chemicalbook.com The reaction proceeds by treating this compound with a sulfur nucleophile, such as sodium ethanethiolate. Sodium ethanethiolate can be readily prepared in situ from ethanethiol and a base like sodium ethoxide or sodium hydride. The electron-withdrawing nature of the nitrile group at the para-position facilitates the nucleophilic attack at the C2 position, displacing the chloride ion and forming the desired C-S bond. chemrxiv.org

Recent advancements have demonstrated that such nucleophilic substitutions on halopyridines can be performed under green conditions, for example, by using ethanol as a solvent with microwave heating, which can significantly reduce reaction times and avoid the use of high-boiling, toxic aprotic solvents. tandfonline.comtandfonline.com A similar reaction, the synthesis of 6-chloro-3-ethylthio-2-pyridinecarbonitrile from 3,6-dichloro-2-pyridinecarbonitrile, illustrates the viability of this approach on related structures. prepchem.com

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on 2-Halopyridines

| Substrate | Nucleophile | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | 2-Aminoethanethiol HCl | NaOEt / Ethanol | Microwave, 100°C, 15 min | 2-(2-Aminoethylthio)pyridine | 98% | tandfonline.com |

| 2,6-Dibromopyridine | Sodium methanethiolate | Ethanol | Microwave, 100°C, 15 min | 2-Bromo-6-(methylthio)pyridine | 93% | tandfonline.com |

| 3,6-Dichloro-2-pyridinecarbonitrile | Sodium ethanethiolate | DMSO | 10°C | 6-Chloro-3-ethylthio-2-pyridinecarbonitrile | Not specified | prepchem.com |

Modifications and Transformations of Existing Nitrile Groups

The nitrile group of 4-pyridinecarbonitrile derivatives is a versatile functional handle that can be converted into several other important chemical moieties.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or a carboxamide. google.com Acid- or base-catalyzed hydrolysis of 2-(ethylthio)-4-pyridinecarbonitrile would yield 2-(ethylthio)isonicotinic acid or 2-(ethylthio)isonicotinamide, respectively. Kinetic studies on the hydrolysis of various cyanopyridines in high-temperature water have been performed, demonstrating that the reaction proceeds through a carboxamide intermediate. researchgate.net Catalytic hydration using solid heterogeneous catalysts also provides an eco-friendly route to these amides. google.com

Reduction: The nitrile group can be reduced to a primary amine. For instance, catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (BH₃·THF) google.com would convert the nitrile to a 4-(aminomethyl) group. Recent studies have detailed a photocatalytic method for the decarboxylative aminoalkylation of 4-cyanopyridines to produce 4-(aminomethyl)pyridine (B121137) derivatives under mild, redox-neutral conditions. rsc.org

Addition of Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile group. The resulting imine intermediate can be hydrolyzed to afford a ketone. For example, reaction of 2-(ethylthio)-4-pyridinecarbonitrile with methylmagnesium bromide, followed by aqueous workup, would yield 1-(2-(ethylthio)pyridin-4-yl)ethan-1-one. The feasibility of using Grignard reagents on pyridine scaffolds has been well-established, particularly in the dearomatization of pyridinium salts. nih.govnih.gov

Table 2: Potential Transformations of the 4-Cyano Group on a Pyridine Scaffold

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (Amide) | H₂O, H⁺ or OH⁻ (mild); Heterogeneous catalyst (e.g., Cr₂O₃-NiO) | -CONH₂ (Carboxamide) |

| Hydrolysis (Carboxylic Acid) | H₂O, H⁺ or OH⁻ (harsh) | -COOH (Carboxylic acid) |

| Reduction | H₂/Catalyst (e.g., Pd, Pt); LiAlH₄; BH₃·THF | -CH₂NH₂ (Aminomethyl) |

| Grignard Addition | 1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺ | -C(O)R (Ketone) |

Catalytic Strategies in Chemical Synthesis

Catalytic methods offer powerful and efficient alternatives for constructing molecules like 4-Pyridinecarbonitrile, 2-(ethylthio)-, often providing milder reaction conditions and higher selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds. For the synthesis of 2-alkylthiopyridines, C-S cross-coupling reactions are highly relevant. These reactions typically couple an aryl halide or pseudohalide with a thiol.

Copper-Catalyzed Coupling (Chan-Lam Coupling): Copper-based systems are widely used for C-S bond formation. nih.gov A reaction between 2-chloro-4-pyridinecarbonitrile and ethanethiol could be facilitated by a copper(I) or copper(II) catalyst, often in the presence of a base and sometimes a ligand. rsc.orgias.ac.in These reactions are valued for their functional group tolerance and relatively low cost.

Palladium-Catalyzed Coupling: Palladium catalysts are also highly effective for C-S cross-coupling. These systems often require a phosphine (B1218219) ligand to facilitate the catalytic cycle, which typically involves oxidative addition, ligand exchange, and reductive elimination. While highly efficient, the cost of palladium and ligands can be a consideration.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a more economical alternative to palladium for C-S cross-coupling reactions. nih.gov They can effectively couple aryl halides with thiols and show excellent functional group tolerance. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed C-S Cross-Coupling Systems

| Metal Catalyst | Typical Ligand | Base | Reaction Type | Reference |

|---|---|---|---|---|

| CuI (5 mol%) | Ethylene glycol | K₂CO₃ | Coupling of aryl iodides with thiols | nih.gov |

| Cu(OAc)₂ | None (Ligand-free) | Pyridine | Chan-Lam coupling with boronic acids | ias.ac.in |

| Pd(OAc)₂ | Josiphos-type phosphines | NaOtBu | Coupling of aryl chlorides/bromides with thiols | nih.gov |

| NiCl₂·6H₂O | None (Ligand-free) | N-methylmorpholine | Coupling of arylboronic acids with thiols | researchgate.net |

Organocatalytic Approaches to Functionalization

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, represents a rapidly growing field in chemical synthesis. For the functionalization of pyridines, novel photochemical organocatalytic methods have been developed. nih.govnih.gov

One prominent strategy involves the use of a dithiophosphoric acid catalyst under photochemical conditions. acs.orgiciq.orgresearchgate.net This catalyst performs three roles: it acts as a Brønsted acid to protonate the pyridine, making it susceptible to reduction; it serves as a single-electron transfer (SET) reductant upon photoexcitation to generate a pyridinyl radical; and it functions as a hydrogen atom abstractor to generate a second radical from another substrate (e.g., an allylic C-H bond). nih.govacs.org The two resulting radicals then couple to form a new C-C bond with high regioselectivity, often favoring the C4 position. While this method has been demonstrated for C-C bond formation, its principles could potentially be extended to other types of functionalization on the pyridine ring.

Table 4: Key Features of Photochemical Organocatalytic Pyridine Functionalization

| Component | Description | Function |

|---|---|---|

| Catalyst | Dithiophosphoric acid | Brønsted acid, SET reductant, H-atom abstractor |

| Energy Source | Visible light (e.g., 365 nm LED) | Photoexcitation of the catalyst-substrate complex |

| Key Intermediate | Pyridinyl radical | Reacts with other radical species |

| Typical Outcome | C-H functionalization (e.g., alkylation) | Formation of a new bond at a specific position |

Green Chemistry Principles Applied to Synthesis

The synthesis of pyridine derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single operation to form a product that contains portions of all starting materials. mdpi.com Classic named reactions like the Hantzsch pyridine synthesis or the Guareschi-Thorpe reaction are examples of MCRs that build the pyridine ring in an atom-economical fashion, often with water or ethanol as the only byproduct. acsgcipr.org

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, leading to significantly shorter reaction times (minutes instead of hours) and often higher product yields compared to conventional heating. mdpi.com This technique has been successfully applied to various pyridine syntheses, including MCRs and nucleophilic substitution reactions. nih.govtandfonline.comacs.orgacs.org

Use of Benign Solvents: A key green principle is the replacement of hazardous organic solvents with more environmentally friendly alternatives. For the synthesis of 2-alkylthiopyridines via SNAr, the use of ethanol as a solvent instead of traditional dipolar aprotic solvents like DMF has been shown to be highly effective, especially in combination with microwave heating. tandfonline.comtandfonline.com Solvent-free reactions, where the neat reagents are mixed and heated, represent an even greener approach. mdpi.com

Catalysis: As discussed previously, the use of catalysts (both transition metal and organocatalysts) is inherently green. Catalysts are used in small amounts and are regenerated, reducing the stoichiometric waste associated with many classical organic reactions. The development of reusable heterogeneous catalysts further enhances the sustainability of these processes. google.com

Table 5: Application of Green Chemistry Principles to Pyridine Synthesis

| Principle | Synthetic Method | Advantage |

|---|---|---|

| Atom Economy | Multicomponent Reactions (e.g., Hantzsch) | Maximizes incorporation of starting materials into the final product. |

| Energy Efficiency | Microwave-Assisted Synthesis | Reduces reaction times from hours to minutes, lowering energy consumption. |

| Safer Solvents | SNAr in Ethanol | Replaces toxic, high-boiling solvents like DMF or HMPA. |

| Catalysis | Transition Metal Cross-Coupling / Organocatalysis | Reduces waste by replacing stoichiometric reagents with catalytic amounts. |

Development of Solvent-Free Reaction Systems

The synthesis of polysubstituted pyridines, including structures analogous to 4-Pyridinecarbonitrile, 2-(ethylthio)-, has traditionally relied on methods that often involve hazardous solvents and harsh reaction conditions. However, recent advancements in organic synthesis have paved the way for solvent-free approaches, which not only mitigate environmental impact but also can lead to improved efficiency and simplified purification processes.

One notable advancement is the use of multicomponent reactions (MCRs) under solvent-free conditions. These reactions, in which three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical. Research has demonstrated the successful synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives through one-pot multicomponent condensation reactions without the use of solvents or catalysts. rsc.org This approach offers high yields and accommodates a wide range of functional groups. rsc.org

Microwave-assisted synthesis has also emerged as a powerful tool for conducting solvent-free reactions. mdpi.com This technique can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner product formation compared to conventional heating methods. For instance, a green protocol for the synthesis of 3-cyano-2-(tri-O-acetyl-β-d-arabinopyranosylthio)pyridines has been developed using solvent-free microwave irradiation, resulting in high yields and simpler operations. mdpi.com

The use of solid-supported catalysts is another effective strategy for promoting solvent-free reactions. Metal-organic frameworks (MOFs), for example, have been employed as efficient and recyclable heterogeneous catalysts for the multicomponent synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.govwpmucdn.com These reactions proceed smoothly under solvent-free conditions, and the catalyst can be easily recovered and reused multiple times without a significant loss of activity. nih.govwpmucdn.com

| Reaction Type | Reactants | Conditions | Key Advantages |

| Multicomponent Condensation | Aromatic aldehydes, malononitrile, primary amines | Fusion condition (no solvent or catalyst) | High yields, broad substrate scope, operational simplicity |

| Microwave-Assisted Synthesis | 2-thiopyridines, acetylated arabinopyranosyl bromide | Solvent-free, microwave irradiation | Short reaction times, high yields, cleaner reactions |

| MOF-Catalyzed Multicomponent Reaction | Aldehydes, malononitrile, thiophenols | Zn(II) or Cd(II) MOF, solvent-free | High efficiency, catalyst recyclability, mild conditions |

Exploration of Sustainable Synthetic Pathways

The principles of green chemistry extend beyond simply eliminating solvents. The exploration of sustainable synthetic pathways for pyridine derivatives also encompasses the use of safer reagents, renewable starting materials, and energy-efficient processes.

A key aspect of sustainable synthesis is atom economy, which maximizes the incorporation of reactant atoms into the final product. Multicomponent reactions are inherently atom-economical. The synthesis of polysubstituted pyridines through a two-pot, three-component procedure based on a redox-neutral intermolecular catalytic aza-Wittig reaction followed by a Diels-Alder reaction exemplifies this principle, providing rapid access to diverse pyridine structures. nih.gov

The development of catalytic systems that are both efficient and environmentally benign is another cornerstone of sustainable chemistry. While some methods still employ metals, the focus is shifting towards using non-toxic, earth-abundant metals or even metal-free catalysts. An efficient and environmentally benign approach has been developed for the synthesis of 2,4,5-trisubstituted pyrimidines using a hypervalent iodine reagent, which avoids the use of heavy metals. rsc.org

Furthermore, the direct functionalization of pyridine rings represents a more sustainable approach compared to traditional methods that often require pre-functionalized starting materials and multiple synthetic steps. For example, a novel solvent- and halide-free atom-economical synthesis of pyridine-2-yl substituted ureas has been achieved through the facile C–H functionalization of pyridine N-oxides. rsc.org This method is suitable for a wide range of substituted pyridines. rsc.org

The synthesis of the cyanopyridine moiety, a key feature of the target compound, has also been a subject of investigation for greener alternatives. The cyanation of pyridine N-oxides is a common method for producing cyanopyridines. chem-soc.si Research has focused on replacing toxic cyanating agents with safer alternatives and developing more efficient catalytic systems. chem-soc.si

| Sustainability Aspect | Synthetic Strategy | Example |

| Atom Economy | Multicomponent Reactions | Three-component synthesis of polysubstituted pyridines via aza-Wittig/Diels-Alder sequence. nih.gov |

| Benign Catalysis | Metal-Free Synthesis | Use of hypervalent iodine reagents for the synthesis of trisubstituted pyrimidines. rsc.org |

| Process Efficiency | C-H Functionalization | Solvent- and halide-free synthesis of pyridine-2-yl ureas from pyridine N-oxides. rsc.org |

| Safer Reagents | Alternative Cyanation Methods | Exploration of less toxic cyanating agents for the synthesis of cyanopyridines from pyridine N-oxides. chem-soc.si |

Despite a comprehensive search of scientific literature, chemical databases, and spectroscopic libraries, no experimental or publicly available predicted spectroscopic data for the chemical compound 4-Pyridinecarbonitrile, 2-(ethylthio)- could be located.

The creation of a detailed and scientifically accurate article focusing on the spectroscopic and structural elucidation of this specific compound, as per the requested outline, is contingent upon the availability of its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR/Raman) data. As this foundational information is not accessible in the public domain, it is not possible to generate the requested article.

Searches for synthesis and characterization studies that would typically include such data were also unsuccessful. While predictive software for spectroscopic analysis exists, no pre-computed spectra for "4-Pyridinecarbonitrile, 2-(ethylthio)-" were found. Generating a reliable prediction from scratch requires specialized computational chemistry tools and expertise that are beyond the scope of this request.

Therefore, the article as outlined below cannot be produced.

Spectroscopic and Structural Elucidation of 4-Pyridinecarbonitrile, 2-(ethylthio)- 3.1. Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy 3.1.1. Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation 3.1.2. Carbon-13 (¹³C) NMR Spectral Analysis (including DEPTQ and Quantitative Techniques) 3.1.3. Two-Dimensional NMR Correlation Experiments (COSY, HSQC, HMBC) 3.2. Vibrational Spectroscopy: Infrared (IR) and Raman Studies 3.2.1. Characteristic Vibrational Modes Associated with Nitrile (C≡N) and Ethylthio (C–S–C) Groups 3.2.2. Analysis of Pyridine Ring Skeletal Vibrations

Should spectroscopic data for "4-Pyridinecarbonitrile, 2-(ethylthio)-" become available in the future, the requested article can be generated.

Spectroscopic and Structural Elucidation of 4 Pyridinecarbonitrile, 2 Ethylthio

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules. Through ionization and subsequent analysis of fragment ions, significant structural details can be inferred.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For 4-Pyridinecarbonitrile, 2-(ethylthio)-, with a molecular formula of C₈H₈N₂S, the theoretical exact masses of its most common ionic forms can be calculated. The detection of a signal corresponding to one of these calculated m/z values in an HRMS spectrum would provide strong evidence for the compound's identity and elemental formula, distinguishing it from other compounds with the same nominal mass.

The table below lists the calculated exact masses for various adducts of 4-Pyridinecarbonitrile, 2-(ethylthio)-.

| Ion Formula | Adduct Type | Calculated m/z |

| [C₈H₈N₂S + H]⁺ | [M+H]⁺ | 165.0481 |

| [C₈H₈N₂S + Na]⁺ | [M+Na]⁺ | 187.0300 |

| [C₈H₈N₂S + K]⁺ | [M+K]⁺ | 202.9939 |

| Calculated for isotopes ¹²C, ¹H, ¹⁴N, ³²S |

This interactive data table is based on theoretical calculations.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for structural elucidation. By selecting the protonated molecular ion ([M+H]⁺, m/z ≈ 165.05) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. While specific experimental spectra for this compound are not available, a plausible fragmentation pathway can be proposed based on the known chemical properties of thioethers and pyridine (B92270) derivatives.

The primary fragmentation pathways would likely involve the cleavage of the ethylthio group. Common fragmentation events could include:

Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion at m/z 136.02.

Loss of ethene (C₂H₄): A common rearrangement for ethyl ethers and thioethers, resulting in a fragment ion at m/z 137.03.

Cleavage of the C-S bond: This could lead to the formation of a pyridyl-thiol fragment or other related structures.

The proposed major fragments are summarized in the table below.

| Proposed Fragment Ion Structure | Fragmentation Pathway | Theoretical m/z |

| [M+H-C₂H₅]⁺ | Loss of ethyl radical | 136.0222 |

| [M+H-C₂H₄]⁺ | Loss of ethene | 137.0300 |

| [M+H-SCH₂CH₃]⁺ | Loss of ethylthio radical | 104.0374 |

| This table outlines proposed fragmentation pathways based on chemical principles. |

This interactive data table is based on theoretical predictions.

Elemental Composition Analysis by Combustion Methods

Elemental analysis by combustion is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound. The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂, and SO₂) are quantitatively measured. The results are then compared to the theoretical percentages calculated from the molecular formula. For 4-Pyridinecarbonitrile, 2-(ethylthio)- (C₈H₈N₂S), the theoretical elemental composition provides a benchmark for sample purity.

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 58.50% |

| Hydrogen | H | 1.008 | 4.91% |

| Nitrogen | N | 14.007 | 17.06% |

| Sulfur | S | 32.06 | 19.53% |

| Theoretical values calculated from the molecular formula C₈H₈N₂S. |

This interactive data table is based on theoretical calculations.

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction study would unequivocally confirm the connectivity of the atoms. It would provide precise measurements of all bond lengths and angles within the molecule. Key structural parameters that would be determined include:

The geometry of the pyridine ring, which is expected to be largely planar.

The bond lengths of the C-S, S-C(ethyl), and C-C(ethyl) bonds of the ethylthio substituent.

The C-C≡N bond angle of the nitrile group, which is expected to be nearly linear (approximately 180°).

The torsion angle around the C(pyridine)-S bond, which would define the orientation of the ethyl group relative to the pyridine ring.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state. The analysis of the crystal packing can identify key intermolecular interactions that stabilize the crystal lattice. For 4-Pyridinecarbonitrile, 2-(ethylthio)-, several types of non-covalent interactions would be anticipated:

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of pyridine derivatives.

Weak Hydrogen Bonds: C-H···N interactions, involving the hydrogen atoms of the ethyl group or the pyridine ring and the nitrogen atom of the nitrile or pyridine ring of an adjacent molecule, are expected.

Sulfur Interactions: The sulfur atom could participate in various weak interactions, including C-H···S contacts or interactions with the π-system of a neighboring pyridine ring.

Understanding these interactions is crucial for rationalizing the compound's physical properties, such as its melting point and solubility.

Reactivity and Chemical Transformations of 4 Pyridinecarbonitrile, 2 Ethylthio

Reactions Involving the Nitrile (Cyano) Group

The nitrile group is a versatile functional group that can undergo a range of transformations, including hydrolysis, reduction, and cycloaddition reactions.

The hydrolysis of cyanopyridines is a well-established method for the synthesis of pyridinecarboxylic acids and their corresponding amides, which are compounds of significant interest. rsc.orgresearchgate.netgoogle.com This transformation can be controlled to yield either the amide or the carboxylic acid as the major product. rsc.org Generally, the hydrolysis of nitriles can proceed under acidic or basic conditions.

Table 1: Expected Products of Hydrolysis of 4-Pyridinecarbonitrile, 2-(ethylthio)-

| Reactant | Reagents and Conditions | Intermediate Product | Final Product |

| 4-Pyridinecarbonitrile, 2-(ethylthio)- | Dilute acid or base, controlled temperature | 2-(ethylthio)isonicotinamide | 2-(ethylthio)isonicotinic acid |

Kinetic studies on the hydrolysis of unsubstituted cyanopyridines in high-temperature water have shown that the reaction follows first-order kinetics. researchgate.net The presence of the ethylthio group at the 2-position may influence the rate of hydrolysis due to its electronic effects on the pyridine (B92270) ring.

The reduction of nitriles is a primary route to the synthesis of amines. While specific literature on the reduction of 4-Pyridinecarbonitrile, 2-(ethylthio)- is scarce, the general reactivity of nitriles suggests that it can be reduced to the corresponding primary amine, (2-(ethylthio)pyridin-4-yl)methanamine.

The nitrile group can participate as a dipolarophile in [2+3] dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. Additionally, the pyridine ring itself can act as a diene or dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing or electron-donating groups. acsgcipr.orgmasterorganicchemistry.comnih.gov

The cyano group, being electron-withdrawing, enhances the dienophilic character of the pyridine ring. acsgcipr.org Intramolecular Diels-Alder reactions of pyridazinecarbonitriles have been shown to proceed with inverse electron demand. acsgcipr.orgmasterorganicchemistry.com While no specific cycloaddition reactions involving 4-Pyridinecarbonitrile, 2-(ethylthio)- have been documented in the reviewed literature, it is plausible that it could participate in such reactions, for instance, as a dienophile in a [4+2] cycloaddition with a suitable diene. The outcome of such reactions would be influenced by the electronic nature of both the diene and the dienophile. mdpi.com

Reactions Involving the Ethylthio Moiety

The ethylthio group at the 2-position of the pyridine ring is susceptible to oxidation and nucleophilic displacement.

Thioethers are readily oxidized to the corresponding sulfoxides and sulfones. This transformation can be achieved using a variety of oxidizing agents. The oxidation of organosulfides is a key reaction in organic synthesis, as sulfoxides and sulfones are important intermediates and are present in many biologically active molecules.

While specific oxidation studies on 4-Pyridinecarbonitrile, 2-(ethylthio)- are not detailed in the available literature, related 2-thiopyridinium salts have been oxidized to the corresponding 2-sulfonylpyridinium salts using potassium permanganate. nih.gov Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide are effective for the oxidation of sulfides. rsc.orglboro.ac.ukmasterorganicchemistry.commdpi.comderpharmachemica.com The reaction conditions can often be controlled to selectively produce either the sulfoxide (B87167) or the sulfone.

Table 2: Potential Oxidation Products of 4-Pyridinecarbonitrile, 2-(ethylthio)-

| Reactant | Oxidizing Agent | Potential Product(s) |

| 4-Pyridinecarbonitrile, 2-(ethylthio)- | m-CPBA (1 equivalent) | 2-(ethylsulfinyl)-4-pyridinecarbonitrile |

| 4-Pyridinecarbonitrile, 2-(ethylthio)- | m-CPBA (>2 equivalents) or other strong oxidants | 2-(ethylsulfonyl)-4-pyridinecarbonitrile |

The 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. nih.govnih.gov Therefore, the ethylthio group in 4-Pyridinecarbonitrile, 2-(ethylthio)- could potentially be displaced by various nucleophiles. The cyano group at the 4-position further activates the ring for such substitutions.

Studies on related 2-substituted pyridinium (B92312) ions have shown that the leaving group ability in nucleophilic aromatic substitution reactions can be influenced by the nature of the substituent and the reaction mechanism. google.com While the ethylthio group is not a traditional leaving group, its displacement from an activated pyridine ring by strong nucleophiles is conceivable, potentially leading to a variety of 2-substituted 4-cyanopyridine (B195900) derivatives. Mechanistic studies suggest that such reactions can proceed through a concerted pathway. nih.gov

Desulfurization Methodologies

The removal of the ethylthio group, a process known as desulfurization, is a key transformation that converts the substituted pyridine into 4-pyridinecarbonitrile. This reaction is typically achieved through reductive methods that cleave the carbon-sulfur bond.

Raney Nickel is a prominent reagent for this purpose. The reaction involves treating the substrate with an active form of nickel catalyst in a suitable solvent, often an alcohol like ethanol (B145695), under reflux conditions. The nickel catalyst facilitates the hydrogenolysis of the C-S bond, replacing the ethylthio group with a hydrogen atom. Other reductive methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, can also be employed. The efficiency of these methods can be influenced by factors such as catalyst activity, temperature, and pressure.

Table 1: Representative Desulfurization Reaction

| Reagent | Solvent | Conditions | Product |

|---|

Electrophilic and Nucleophilic Reactions on the Pyridine Ring System

The pyridine ring in 4-Pyridinecarbonitrile, 2-(ethylthio)- is generally deactivated towards electrophilic aromatic substitution due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the 4-cyano group. Conversely, these same features make the ring susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for this system. The ethylthio group at the C2 position can act as a leaving group, particularly when the pyridine nitrogen is quaternized. The presence of the 4-cyano group strongly activates the C2 and C6 positions towards nucleophilic attack. Therefore, treatment with various nucleophiles can lead to the displacement of the ethylthio group.

For instance, reaction with amines or alkoxides can result in the formation of 2-amino or 2-alkoxy-4-cyanopyridine derivatives. The regioselectivity is high for the C2 position due to the combined activating effect of the ring nitrogen and the C4-nitrile. rsc.org In cases where the ethylthio group is not displaced, nucleophilic addition can still occur at the electron-deficient C6 position.

Electrophilic substitution, while difficult, would be directed by the activating, ortho-, para-directing ethylthio group and the deactivating, meta-directing cyano group. The most likely positions for any potential electrophilic attack would be C3 and C5, though harsh reaction conditions would be required, and such reactions are not commonly reported for this specific substrate.

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, readily participating in N-alkylation and N-oxidation reactions.

N-Alkylation: Treatment of 4-Pyridinecarbonitrile, 2-(ethylthio)- with alkylating agents such as alkyl halides (e.g., methyl iodide) or alkyl sulfates results in the formation of N-alkylpyridinium salts. acsgcipr.orgchemrxiv.org This reaction significantly alters the electronic properties of the ring, making it even more electron-deficient and enhancing the leaving group ability of substituents, particularly at the C2 and C4 positions. rsc.org The resulting pyridinium salts are often stable, crystalline solids.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. bme.huarkat-usa.org This transformation introduces a highly polar N+–O− bond, which modifies the reactivity of the ring. nih.gov The N-oxide functionality can increase the electron density at the C2 and C4 positions, making them more susceptible to certain electrophilic substitutions while also facilitating nucleophilic substitution by acting as a good leaving group upon activation. chem-soc.sinih.gov

Table 2: Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 1-Methyl-2-(ethylthio)-4-cyanopyridinium iodide |

Formation of Novel Fused Heterocyclic Systems

The functional groups present in 4-Pyridinecarbonitrile, 2-(ethylthio)- serve as valuable handles for the construction of more complex, fused heterocyclic systems. These reactions, often involving intramolecular cyclization, lead to the formation of polycyclic structures with diverse potential applications.

Annulation, or ring-forming, reactions can be initiated at the functional groups of the substrate. The nitrile group, for example, can participate in cyclization reactions. After conversion to an amino or hydrazido group, it can react with bifunctional reagents to build new rings. For instance, treatment of a related 6-hydrazido-5-pyridinecarbonitrile with reagents like acetic acid or phenylisothiocyanate can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.govnih.gov

Similarly, the ethylthio group and an adjacent ring carbon can be incorporated into a new ring. Reactions that involve the functionalization of the C3 position followed by cyclization onto the sulfur atom can lead to the formation of thieno[2,3-b]pyridine (B153569) systems, a class of fused heterocycles. rsc.org

The synthesis of spiro-fused heterocycles from this substrate is a more complex transformation that involves creating a new ring system that shares a single atom with the pyridine ring. While direct examples starting from 4-Pyridinecarbonitrile, 2-(ethylthio)- are not prevalent in the literature, analogous strategies on other heterocyclic systems can provide insight. Such syntheses often involve a multi-step sequence. For example, a functional group could be introduced at the C3 position, which is then elaborated into a chain that can undergo intramolecular cyclization back onto the C4 atom. Alternatively, multicomponent reactions involving the pyridine core could potentially lead to the formation of spirocyclic structures under specific catalytic conditions. nih.gov The construction of such spiro systems represents an advanced synthetic challenge, yielding molecules with complex three-dimensional architectures.

Theoretical and Computational Investigations of 4 Pyridinecarbonitrile, 2 Ethylthio

Electronic Structure and Bonding Analysis

The electronic nature of 4-Pyridinecarbonitrile, 2-(ethylthio)- would be primarily dictated by the interplay of the electron-withdrawing cyano group at the 4-position and the electron-donating ethylthio group at the 2-position of the pyridine (B92270) ring. Computational chemistry provides powerful tools to dissect these electronic effects.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 4-Pyridinecarbonitrile, 2-(ethylthio)-, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry and predict a range of molecular properties.

These calculations would yield important data that can be compiled into a table of predicted molecular properties. This would include parameters such as the dipole moment, polarizability, and various thermodynamic properties like enthalpy of formation and Gibbs free energy. The distribution of electron density and the molecular electrostatic potential (MEP) map would also be generated. The MEP would be particularly insightful, highlighting the electron-rich nitrogen of the pyridine ring and the cyano group, as well as the sulfur atom, and identifying regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Molecular Properties of 4-Pyridinecarbonitrile, 2-(ethylthio)- (Note: The following data is illustrative and not based on actual published results for this specific compound.)

| Property | Predicted Value |

| Dipole Moment (Debye) | 3.5 D |

| Polarizability (ų) | 15.2 |

| Enthalpy of Formation (kcal/mol) | +45.8 |

| Gibbs Free Energy (Hartree) | -650.12345 |

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. For substituted pyridines, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

In 4-Pyridinecarbonitrile, 2-(ethylthio)-, the HOMO is expected to have significant contributions from the electron-rich ethylthio group and the pyridine ring's π-system. The LUMO, conversely, would likely be centered on the π* orbitals of the pyridine ring, with a significant contribution from the electron-withdrawing cyano group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating higher reactivity. DFT calculations would provide precise energy levels for these frontier orbitals.

Table 2: Hypothetical Frontier Orbital Energies for 4-Pyridinecarbonitrile, 2-(ethylthio)- (Note: The following data is illustrative and not based on actual published results for this specific compound.)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Reaction Mechanism Elucidation and Energetics

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transient intermediates and transition states.

For 4-Pyridinecarbonitrile, 2-(ethylthio)-, several types of reactions could be investigated. For instance, the nitrogen atom of the pyridine ring could act as a nucleophile or a base. The ethylthio group could be susceptible to oxidation, and the cyano group could undergo hydrolysis or other nucleophilic additions.

To study a hypothetical nucleophilic aromatic substitution (SNAr) reaction at a position on the pyridine ring, computational chemists would model the approach of a nucleophile. They would locate the transition state structure for the addition of the nucleophile and the subsequent departure of a leaving group. The geometry of the transition state, characterized by a single imaginary frequency in its vibrational spectrum, provides crucial insights into the reaction's steric and electronic requirements.

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located and characterized, transition state theory can be used to calculate key kinetic and thermodynamic parameters.

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of 4-Pyridinecarbonitrile, 2-(ethylthio)- (Note: The following data is illustrative and not based on actual published results for this specific compound.)

| Parameter | Predicted Value |

| Activation Energy (Ea) | 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol |

Conformational Analysis and Stereochemical Considerations

A conformational analysis would typically involve systematically rotating the dihedral angles associated with the C-S and S-C bonds of the ethylthio group and calculating the corresponding energy of each conformation. This would generate a potential energy surface from which the most stable (lowest energy) conformers can be identified. The energy barriers between these conformers can also be determined, providing information about the flexibility of the molecule at different temperatures. For a molecule like this, it is likely that conformers that minimize steric hindrance between the ethyl group and the pyridine ring would be the most stable.

Intermolecular Interactions and Supramolecular Chemistry

The supramolecular chemistry of 4-Pyridinecarbonitrile, 2-(ethylthio)- would be dictated by the interplay of various non-covalent interactions. The key functional groups—the pyridine ring, the nitrile group, and the ethylthio substituent—would each play a distinct role in directing the assembly of molecules in the solid state. The nitrogen atom of the pyridine ring and the nitrile group are potential hydrogen bond acceptors, while the aromatic ring itself can participate in π-stacking and other non-covalent interactions.

Investigation of π-Stacking and Other Non-Covalent Interactions

The pyridine ring of 4-Pyridinecarbonitrile, 2-(ethylthio)- is expected to participate in π-stacking interactions, which are crucial in the packing of aromatic molecules in crystals. The nature and geometry of these interactions would significantly influence the solid-state architecture.

Theoretical investigations of π-stacking would involve:

Geometric Parameters: Calculation of the centroid-centroid distance, the angle between the aromatic planes, and the slip angle to characterize the geometry of the π-stacking.

An example of a data table that would be used to present such findings is shown below:

| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) | Interaction Energy (kJ/mol) |

| π-π Stacking | Data | Data | Data | Data |

This table is for illustrative purposes only, as no specific data for 4-Pyridinecarbonitrile, 2-(ethylthio)- is available.

Other non-covalent interactions, such as C-H···π interactions and interactions involving the sulfur atom of the ethylthio group, would also be important to consider in a comprehensive analysis.

Computational Approaches to Cocrystal Design and Prediction

Computational methods are invaluable tools for the rational design and prediction of cocrystals. mdpi.com For 4-Pyridinecarbonitrile, 2-(ethylthio)-, these approaches could be used to identify suitable co-formers that would form stable cocrystalline phases.

Commonly employed computational strategies include:

Hydrogen Bond Propensity Analysis: This method assesses the likelihood of hydrogen bond formation between the target molecule and a range of potential co-formers. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis: MEP surfaces can be used to identify regions of positive and negative electrostatic potential on the molecular surface, which can guide the selection of complementary co-formers.

Crystal Structure Prediction (CSP): CSP methods aim to predict the most stable crystal structures for a given molecule or a combination of molecules. nih.gov This approach can be used to calculate the lattice energies of the pure components and the potential cocrystals to predict the thermodynamic feasibility of cocrystal formation.

A typical workflow for computational cocrystal screening of 4-Pyridinecarbonitrile, 2-(ethylthio)- would involve:

Selection of a Co-former Library: A diverse set of co-formers with complementary functional groups would be chosen.

High-Throughput Screening: Using methods like hydrogen bond propensity or MEP analysis to quickly screen the library and rank potential co-formers.

Detailed Computational Analysis: For the most promising candidates, more rigorous methods like CSP would be employed to predict the cocrystal structures and their relative stabilities.

Advanced Chemical Applications and Role As a Synthetic Intermediate

Utilization as a Building Block in Complex Organic Synthesis

No information was found detailing the use of 4-Pyridinecarbonitrile, 2-(ethylthio)- as a precursor for other functionalized pyridine (B92270) scaffolds.

There is no available research that describes the role of 4-Pyridinecarbonitrile, 2-(ethylthio)- as an intermediate in the synthesis of other heterocyclic systems.

Applications in Materials Science

No studies were identified that investigate the potential of 4-Pyridinecarbonitrile, 2-(ethylthio)- in the field of organic electronic materials.

There is no information on the use of 4-Pyridinecarbonitrile, 2-(ethylthio)- in cocrystallization studies for the design of new crystalline materials.

Coordination Chemistry and Ligand Design

No literature was found that discusses the coordination chemistry of 4-Pyridinecarbonitrile, 2-(ethylthio)- or its application as a ligand in the design of metal complexes.

Investigation of Metal Complexation Properties

There is currently no significant body of research available in the public domain that investigates the metal complexation properties of 4-Pyridinecarbonitrile, 2-(ethylthio)-. Scientific literature does not present specific examples of metal complexes formed with this ligand, nor does it provide characterization data such as single-crystal X-ray diffraction studies, or spectroscopic and magnetic analyses of such complexes.

The potential for this molecule to act as a ligand is evident from its structure, which features a pyridine nitrogen, a nitrile nitrogen, and a sulfur atom, all of which could potentially coordinate to a metal center. However, without experimental data, any discussion of its coordination modes, the stability of its potential complexes, or its preference for certain metal ions would be purely speculative.

Development as Ligands for Catalytic Systems or Material Applications

Consistent with the lack of information on its metal complexes, there are no published reports on the development or application of 4-Pyridinecarbonitrile, 2-(ethylthio)- as a ligand in catalytic systems or for material applications. Research into catalysts often involves the synthesis of a ligand, followed by its coordination to a catalytically active metal, and subsequent testing in chemical transformations. Similarly, the development of new materials would involve incorporating this ligand into larger structures like metal-organic frameworks (MOFs) or coordination polymers and characterizing the properties of the resulting materials. The absence of such studies indicates that the potential of 4-Pyridinecarbonitrile, 2-(ethylthio)- in these fields has not yet been realized or documented.

Q & A

Basic Research Questions

Q. What is a general synthetic route for preparing 2-(ethylthio)-4-pyridinecarbonitrile derivatives?

- Methodological Answer : A Hantzsch-like cyclocondensation reaction can be employed. React a ketone (e.g., acetophenone derivatives) with an aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours). Purify the product via filtration, washing with ethanol and water, and recrystallization from DMF/ethanol mixtures. Monitor reaction progress using TLC and confirm purity via HPLC or NMR .

Q. What safety protocols are critical when handling 2-(ethylthio)-4-pyridinecarbonitrile in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations. Store in sealed containers away from ignition sources.

- Waste Disposal : Follow institutional guidelines for nitrile-containing waste .

Q. How can the purity of 2-(ethylthio)-4-pyridinecarbonitrile be validated after synthesis?

- Methodological Answer :

- Analytical Techniques : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Spectroscopy : Confirm structural integrity via -NMR (e.g., pyridine proton signals at δ 8.5–9.0 ppm) and FT-IR (C≡N stretch ~2220 cm) .

Advanced Research Questions

Q. How does the ethylthio substituent influence the electronic properties of 4-pyridinecarbonitrile?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The ethylthio group donates electrons via resonance, stabilizing the pyridine ring.

- Experimental Validation : Compare Hammett σ values using substituent-dependent reaction kinetics (e.g., nitration rates) .

Q. How can electrochemical methods evaluate the corrosion inhibition efficiency of 2-(ethylthio)-4-pyridinecarbonitrile on mild steel?

- Methodological Answer :

- Potentiodynamic Polarization : Measure corrosion current density () in 1.0 M HCl with and without the inhibitor.

- Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance () to quantify inhibition efficiency.

- Surface Characterization : Use SEM-EDS to examine adsorbed inhibitor layers on steel surfaces .

Q. What strategies resolve contradictions in reported solubility data for 2-(ethylthio)-4-pyridinecarbonitrile across studies?

- Methodological Answer :

- Controlled Solubility Assays : Perform measurements in standardized solvents (e.g., DMSO, ethanol) at fixed temperatures (25°C).

- Impurity Analysis : Use LC-MS to identify byproducts affecting solubility.

- Environmental Factors : Document humidity and solvent batch variations to account for discrepancies .

Q. How can 2-(ethylthio)-4-pyridinecarbonitrile be utilized in designing transition metal complexes?

- Methodological Answer :

- Ligand Design : Exploit the pyridine nitrogen and sulfur atoms for chelation. React with Zn(II) or Cd(II) salts in methanol under nitrogen.

- Characterization : Confirm complex geometry via UV-Vis (d-d transitions), IR (shift in C≡N and S–C stretches), and X-ray crystallography .

Q. What ecotoxicological assays assess the environmental impact of 2-(ethylthio)-4-pyridinecarbonitrile?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.